3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenes This compound is characterized by its unique structure, which includes a bromophenyl group, a butyl chain, and a methyl group attached to a furochromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditionsThe final step often involves cyclization to form the furochromene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted furochromenes .
Scientific Research Applications
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the furochromene core may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Shares the bromophenyl group but differs in the core structure.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a bromophenyl group and a pyrazoline core
Uniqueness
3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific combination of functional groups and the furochromene core.
Properties
Molecular Formula |
C22H19BrO3 |
---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-butyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H19BrO3/c1-3-4-5-15-10-20(24)26-22-13(2)21-18(11-17(15)22)19(12-25-21)14-6-8-16(23)9-7-14/h6-12H,3-5H2,1-2H3 |
InChI Key |
LNOMTSQDNZRXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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